REACTION_CXSMILES
|
[C:1]([O:5][CH3:6])(=[O:4])[C:2]#[CH:3].[N:7]([CH:10]([CH3:18])[C:11]([O:13]C(C)(C)C)=[O:12])=[N+:8]=[N-:9]>C1(C)C=CC=CC=1>[CH3:6][O:5][C:1]([C:2]1[N:9]=[N:8][N:7]([CH:10]([CH3:18])[C:11]([OH:13])=[O:12])[CH:3]=1)=[O:4]
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Name
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|
Quantity
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1.87 g
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Type
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reactant
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Smiles
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C(C#C)(=O)OC
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Name
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tert-butyl 2-azidopropanate
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Quantity
|
1.9 g
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Type
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reactant
|
Smiles
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N(=[N+]=[N-])C(C(=O)OC(C)(C)C)C
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Name
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|
Quantity
|
40 mL
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Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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then cooled to ambient temperature
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Type
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CUSTOM
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Details
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All volatiles were removed under reduced pressure
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Type
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CUSTOM
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Details
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the crude residue purified by column chromatography on silica gel eluting with a 5 to 25% acetone in hexanes gradient
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Name
|
|
Type
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product
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Smiles
|
COC(=O)C=1N=NN(C1)C(C(=O)O)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |